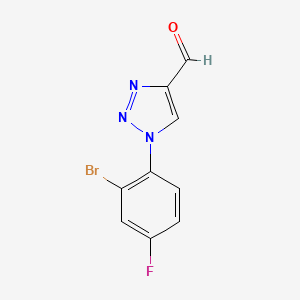

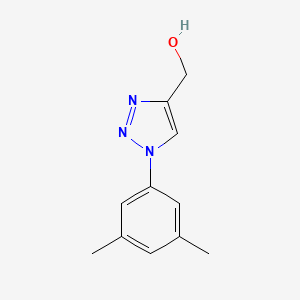

1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Descripción general

Descripción

The compound “1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely a complex organic molecule. It appears to contain a bromo-fluorophenyl group, a 1,2,3-triazole ring, and a carbaldehyde group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bromo-fluorophenyl group, the 1,2,3-triazole ring, and the carbaldehyde group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo and fluoro substituents on the phenyl ring, as well as the electron-withdrawing carbaldehyde group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents, for example, could influence its polarity, solubility, and boiling point .Aplicaciones Científicas De Investigación

Crystal Structure and Activity

The study of crystal structures such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an active α-Glycosidase inhibition agent, provides insights into the molecular geometry and intermolecular interactions that contribute to their biological activity. This particular compound exhibited significant α-glycosidase inhibition activity, which could have implications for developing treatments for conditions like diabetes or obesity (Gonzaga et al., 2016).

Fluorescence Probes

Derivatives of 1H-1,2,3-triazole have been used to create fluorescence probes with high selectivity and sensitivity towards specific biological targets. For instance, a probe designed for homocysteine detection in living cells demonstrated significant potential for researching the effects of homocysteine in biological systems, offering a new tool for biomedical research (Chu et al., 2019).

Antimicrobial Agents

Synthesis and characterization of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlight the versatility of triazole compounds in drug design. These compounds displayed a broad spectrum of antimicrobial activities, suggesting their utility in developing new antibiotics (Bhat et al., 2016).

Anticorrosion Activity

Compounds featuring the triazole moiety have also been investigated for their anticorrosion activity. Heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety, prepared via reactions involving carbaldehyde groups, demonstrated potential as anticorrosion agents in industrial applications (Rehan et al., 2021).

Synthesis of Novel Compounds

The versatility of 1H-1,2,3-triazoles is further exemplified by their application in synthesizing novel compounds with potential biological activities. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in creating new bicyclic gem-difluorinated compounds underline the significant chemical reactivity of these moieties (Peng & Zhu, 2003).

Tuberculosis Inhibitory Activity

N-substituted-phenyl-1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro anti-Mycobacterium tuberculosis profile, demonstrating significant inhibitory activity. This suggests potential applications in developing new treatments for tuberculosis (Costa et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-bromo-4-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAKZWSPTPCNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)

![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)

![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)

![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)

![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)